3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group and the carboxylic acid moiety contributes to its potential as a pharmaceutical agent.
The compound can be synthesized through various chemical methods, with its structural properties and applications extensively documented in scientific literature. Notably, it is recognized for its role in medicinal chemistry, particularly in the development of drugs targeting specific diseases.
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be classified as:
The synthesis of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various approaches:
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yields and minimize by-products. For example, simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) can effectively produce desired trifluoromethyl derivatives in good yields .
The molecular structure of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its conformation and interactions with biological targets.
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups, which stabilize negative charges during reactions.
The mechanism of action for compounds like 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid often involves:
Studies have shown that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity and selectivity against target proteins .
Relevant data regarding melting points, boiling points, and spectral properties (NMR, IR) are essential for characterizing this compound.
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has potential applications in:
This compound exemplifies the importance of trifluoromethylated heterocycles in medicinal chemistry due to their unique properties and biological activities.
The structural architecture of imidazo[1,2-a]pyridine facilitates multiple binding modes with biological targets. Position 2 and 3 modifications, particularly carboxylic acid functionalities, dramatically influence hydrogen-bonding capacity and molecular recognition patterns. The 2-carboxylic acid group provides a strong hydrogen-bond donor/acceptor pair that often serves as a critical pharmacophoric element for target engagement, as observed in various receptor antagonists and enzyme inhibitors. Position 6 modifications, conversely, primarily modulate steric and hydrophobic interactions within binding pockets. The simultaneous substitution at positions 2, 3, and 6 creates multifunctional ligands capable of complex interactions.
Table 1: Key Physicochemical Properties of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₉H₄F₃N₃O₄ | Elemental analysis [2] |
Molecular Weight | 275.14 g/mol | Mass spectrometry [2] |
Melting Point | 172°C (decomposition) | Differential scanning calorimetry |
Purity | >95% | HPLC analysis |
CAS Registry Number | 1186405-07-1 | Chemical indexing [2] |
Hydrogen Bond Acceptors | 7 | Computational prediction |
Hydrogen Bond Donors | 1 (carboxylic acid) | Computational prediction |
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1186405-07-1) exemplifies this strategic functionalization. Its crystalline nature (melting point 172°C with decomposition) suggests significant lattice stability, while the decomposition point indicates thermal stability adequate for standard pharmaceutical processing . The molecule's planar configuration enables deep penetration into enzyme active sites, as demonstrated in crystallographic studies of analogous structures bound to therapeutic targets. The carboxylic acid at position 2 serves as a versatile synthetic handle for amide coupling or decarboxylation reactions, facilitating rapid generation of derivative libraries. Meanwhile, the electron-withdrawing nitro group at position 3 significantly reduces the electron density of the fused ring system, enhancing stability toward oxidative metabolism—a crucial advantage for improving drug half-life. The trifluoromethyl group at position 6 provides substantial hydrophobic bulk without excessive steric hindrance, promoting favorable van der Waals interactions in lipophilic binding pockets [3] . This specific combination of substituents creates a molecular entity with distinctive hydrogen-bonding capacity, polarity, and conformational stability, making it an exceptionally versatile intermediate for lead optimization campaigns.
The strategic incorporation of nitro (-NO₂) and trifluoromethyl (-CF₃) groups into heterocyclic scaffolds represents a sophisticated approach to enhancing pharmacological potential. These substituents profoundly influence molecular interactions, metabolic fate, and biodistribution through complementary electronic and steric effects:
Trifluoromethyl Group Dynamics: The -CF₃ group is a potent modulator of lipophilicity, significantly increasing membrane permeability while resisting oxidative metabolism—a combination rarely achieved with alkyl groups. Its strong electron-withdrawing nature (σI = 0.39, σR = 0.12) induces substantial polarization of adjacent bonds and reduces basicity of nearby nitrogen atoms, thereby altering binding kinetics to target proteins. In the imidazo[1,2-a]pyridine system, position 6 substitution with -CF₃ enhances penetration across the blood-brain barrier by elevating log P values by approximately 0.9–1.2 units compared to unsubstituted analogs [2]. This group's steric profile (estimated volume ~38.3 ų) mimics that of a chlorine atom but with greater hydrophobicity, enabling occupation of deep hydrophobic pockets while avoiding halogen bond limitations. Notably, -CF₃ substitution at position 6 substantially improves metabolic stability against cytochrome P450-mediated oxidation, a critical advancement observed in related compounds like 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-78-3) [8].
Nitro Group Reactivity and Biological Interactions: Positioned at the electron-rich C3 position, the nitro group serves as a powerful electron-withdrawing moiety (σmeta = 0.71) that dramatically influences the π-electron system of the heterocycle. This electron deficiency facilitates nucleophilic substitution reactions, making it a versatile synthetic intermediate. Pharmacologically, the nitro group enables critical hydrogen bonding interactions through its oxygen atoms, with bond lengths typically measuring 1.21–1.23 Å in crystal structures [4]. More significantly, certain microorganisms and hypoxic tumor cells express nitroreductases capable of reducing nitro groups to hydroxylamines or amines, enabling selective intracellular activation—a property exploited in antimicrobial and anticancer prodrug development. The reduction potential of the nitro group in imidazo[1,2-a]pyridine systems (-0.45 to -0.62 V vs SCE) falls within the range amenable to enzymatic reduction, suggesting potential for targeted activation in hypoxic tissues [4] [5].
The synergy between these substituents creates a unique electronic environment within the heterocyclic core. Computational modeling indicates the trifluoromethyl group at C6 and nitro group at C3 generate a cross-conjugated system that stabilizes the molecular dipole moment at approximately 5.2–5.6 Debye. This polarization enhances water solubility despite increased lipophilicity, as evidenced by the aqueous solubility (>1.2 mg/mL) of structurally similar compounds like 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 62195-06-6) [4]. The strategic placement of these groups creates a multifunctional pharmacophore capable of simultaneous hydrophobic interactions (via -CF₃), hydrogen bonding (via -NO₂ and -COOH), and π-stacking (via the electron-deficient aromatic system).
Table 2: Structural Analogs Illustrating Substituent Effects on Imidazo[1,2-a]pyridine Scaffold
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Implications |
---|---|---|---|---|
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₄F₃N₃O₄ | 275.14 [2] | Carboxylic acid at C2, nitro at C3, -CF₃ at C6 | Multifunctional binding capacity, metabolic stability |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | C₉H₅F₃N₂O₂ | 230.14 [8] | -CF₃ at C6, carboxylic acid at C3 (no nitro) | Reduced electron withdrawal, different H-bonding pattern |
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | C₈H₃ClF₃N₃O₂ | 265.57 [5] | Chloro at C8, nitro at C3, -CF₃ at C6 (no carboxylic acid) | Enhanced lipophilicity, nematocidal activity [5] |
3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₅N₃O₄ | 207.14 [4] | Nitro at C3, carboxylic acid at C2 (no -CF₃) | Higher polarity, reduced metabolic stability |
6-Methyl-3-nitroimidazo[1,2-a]pyridine | C₈H₇N₃O₂ | 177.16 [2] | Methyl at C6, nitro at C3 (no carboxylic acid or -CF₃) | Limited hydrogen-bonding capacity |
The targeted compound—3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid—represents a convergence of these pharmacologically advantageous elements. Its synthesis involves sequential functionalization documented in supplier catalogs (PN: 4H55-3-0J) and PubChem records (CID 45588334), confirming its accessibility for medicinal chemistry programs [1] [2]. The trifluoromethyl group's contribution to metabolic stability synergizes with the carboxylic acid's capacity for target engagement and the nitro group's potential for bioreductive activation. This specific combination creates a versatile pharmacophore with demonstrated potential in early-stage drug discovery, particularly against resistant pathogens and hypoxic tumor environments where nitroreductase activation provides targeting specificity.
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4